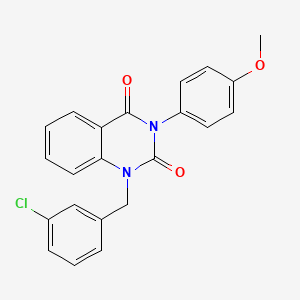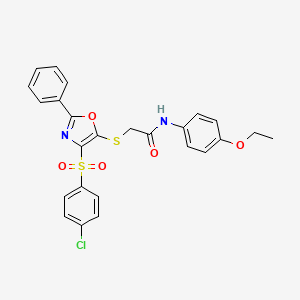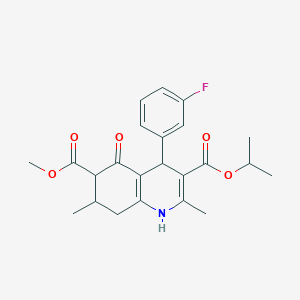![molecular formula C19H22N4O3S B11442544 Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11442544.png)
Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and various functional groups such as a carboxylate ester, a propylsulfanyl group, and a methyl group. The presence of these functional groups and the heterocyclic rings makes this compound of significant interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of Functional Groups: The next step involves the introduction of the propylsulfanyl group, the pyridin-4-yl group, and the carboxylate ester. This can be achieved through various substitution reactions, where appropriate reagents and catalysts are used to introduce these functional groups onto the pyrido[2,3-d]pyrimidine core.
Final Modifications: The final step includes any necessary modifications to achieve the desired structure. This may involve additional substitution reactions, oxidation or reduction reactions, and purification steps to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may introduce new functional groups such as alkyl or acyl groups.
Scientific Research Applications
Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, or it may activate a receptor by mimicking the action of a natural ligand. The specific pathways involved depend on the biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds in terms of its structure and properties. Similar compounds include:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different functional groups attached. They may exhibit similar biological activities but with varying potency and selectivity.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents. These compounds may have different chemical and biological properties depending on the nature and position of the substituents.
Pyrimidine Derivatives: Compounds with a pyrimidine ring and various functional groups. These compounds may be used in similar applications but may differ in their reactivity and biological activity.
The uniqueness of ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry, organic synthesis, and biological studies.
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 7-methyl-4-oxo-2-propylsulfanyl-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O3S/c1-4-10-27-19-22-16-15(17(24)23-19)14(12-6-8-20-9-7-12)13(11(3)21-16)18(25)26-5-2/h6-9,14H,4-5,10H2,1-3H3,(H2,21,22,23,24) |
InChI Key |
YGDRPWYWAXOPNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=NC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B11442478.png)
![[5-(2-Chlorophenyl)-14-methyl-7-({[4-(propan-2-yl)phenyl]methyl}sulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B11442479.png)

![6-chloro-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11442498.png)
![3-(3-chloro-4-methylphenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442507.png)
![N-(4-methoxyphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide](/img/structure/B11442510.png)
![2-[(2-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11442511.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B11442520.png)
![2-[4-(dimethylamino)phenyl]-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11442521.png)
![3-[(2-methylphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11442529.png)

![Dimethyl 2-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B11442556.png)
![3-(2,4-dimethoxyphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442557.png)
